Product packaging for Methyl 2-(1H-pyrazol-3-yl)acetate(Cat. No.:CAS No. 878678-79-6)

Methyl 2-(1H-pyrazol-3-yl)acetate

Cat. No.: B2440026
CAS No.: 878678-79-6
M. Wt: 140.142
InChI Key: PBWIWDDODPODHV-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrazol-3-yl)acetate (CAS 878678-79-6) is a versatile ester-functionalized pyrazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and materials science. Its molecular structure, featuring both a pyrazole heterocycle and an acetate ester moiety, makes it a valuable building block for constructing more complex molecular architectures. In research, this compound is primarily utilized as a precursor for the development of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their antimicrobial properties . Furthermore, its structural motif is integral in designing flexible bis-pyrazol-bis-acetate ligands for coordination chemistry. These ligands can self-assemble with various metal ions (e.g., Zn(II), Mn(II), Cd(II)) to form coordination complexes with diverse supramolecular structures and potential applications in materials science . The compound's reactivity allows it to be easily incorporated into larger hybrid systems, such as those combining pyrazole with other azole families like tetrazole, to enhance efficacy and specificity for applications in pharmacology and technology . As a reagent, it must be handled with appropriate care; safety data indicates a Warning hazard classification with specific risk phrases . This compound is offered For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B2440026 Methyl 2-(1H-pyrazol-3-yl)acetate CAS No. 878678-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-pyrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-2-3-7-8-5/h2-3H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIWDDODPODHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878678-79-6
Record name methyl 2-(1H-pyrazol-5-yl)acetate
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Synthetic Methodologies and Chemical Transformations of Methyl 2 1h Pyrazol 3 Yl Acetate

Established Synthetic Pathways for Pyrazole (B372694) Acetate (B1210297) Derivatives

The synthesis of pyrazole acetate derivatives, a core scaffold in many pharmacologically active compounds, can be achieved through several established methodologies. These pathways offer versatility in accessing a range of substituted pyrazoles.

Condensation Reactions with Pyrazole Derivatives and Esters

A primary and widely utilized method for synthesizing pyrazole derivatives involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov This approach allows for the direct formation of the pyrazole ring. For instance, the reaction of β-ketoesters with hydrazine hydrate (B1144303) can yield pyrazolones, which can be further functionalized. rsc.org The regioselectivity of this condensation can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov

Another versatile condensation approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This method typically proceeds through the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. slideshare.net The use of multicomponent reactions, where an aldehyde, a β-ketoester, malononitrile, and hydrazine hydrate are combined in a one-pot synthesis, has also proven to be an efficient route to highly substituted pyranopyrazoles. rsc.org

The following table summarizes various condensation reactions for the synthesis of pyrazole derivatives:

ReactantsCatalyst/ConditionsProduct TypeReference
1,3-Diketones and ArylhydrazinesN,N-dimethylacetamide1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.org
α,β-Ethylenic ketone and p-(4-(tert-butyl)phenyl)hydrazineCopper triflate, bmim1,3,5-Trisubstituted pyrazole nih.gov
Ethyl acetoacetate, hydrazine hydrate, malononitrile, and aromatic aldehydesL-tyrosine, microwave irradiationPyrano[2,3-c]pyrazoles rsc.org

Reactions Involving Ethyl Chloroacetate (B1199739) and 1H-Pyrazole

The direct alkylation of the pyrazole ring with reagents like ethyl chloroacetate provides a straightforward method for introducing an acetate moiety. This reaction typically occurs in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. ekb.egresearchgate.net The regioselectivity of the N-alkylation can be influenced by the substituents already present on the pyrazole ring and the reaction conditions. For instance, the reaction of a pyrazolopyrimidinone (B8486647) with ethyl chloroacetate in the presence of potassium carbonate leads to the formation of the corresponding ethyl acetate derivative. ekb.eg

Pinner Reaction Strategies for Pyrazolone (B3327878) Acetates

The Pinner reaction offers a unique pathway to pyrazolone derivatives. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org These intermediates are highly reactive and can undergo further nucleophilic attack.

Specifically for the synthesis of pyrazolones, α-cyanoacetates can be converted to their corresponding carboxyimidate salts. Subsequent reaction of these intermediates with hydrazine hydrate leads to the formation of 5-amino-2,4-dihydro-3H-pyrazol-3-ones. nih.gov This strategy allows for the synthesis of various substituted pyrazolones, including spirocyclic derivatives. nih.gov

Key steps in the Pinner reaction for pyrazolone synthesis include:

Formation of the Pinner Salt: Reaction of a nitrile with an alcohol in the presence of a strong acid (e.g., HCl). nrochemistry.com

Nucleophilic Addition: Reaction of the Pinner salt with a nucleophile, such as hydrazine, to form the heterocyclic ring. nrochemistry.comnih.gov

Cycloaddition Approaches to Pyrazole Scaffolds

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. organic-chemistry.orgrsc.orgnih.gov One of the most common approaches involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. rsc.orgnih.gov

The Huisgen 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classic method for pyrazole synthesis. rsc.org This reaction can be performed under thermal conditions and often provides high yields of the pyrazole product. rsc.org The regioselectivity of the cycloaddition can be a concern, especially with unsymmetrical alkynes, but can be influenced by the use of specific catalysts or by the electronic nature of the substituents on both the dipole and the dipolarophile. nih.govacs.org

Alternative cycloaddition strategies include:

The use of nitrile imines, generated in situ from hydrazonoyl halides, which react with alkynes to give pyrazoles. nih.gov

The reaction of sydnones with alkynes, which also proceeds via a [3+2] cycloaddition pathway. acs.org

Copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org

The table below highlights different cycloaddition approaches for pyrazole synthesis:

DipoleDipolarophileConditionsProduct TypeReference
Diazo compoundsAlkynesHeating, solvent-freeSubstituted pyrazoles rsc.org
Nitrile iminesα-Bromocinnamaldehyde-1,3,4,5-Tetrasubstituted pyrazoles nih.gov
Sydnones2-Alkynyl-1,3-dithianesBase-mediatedPolysubstituted pyrazoles acs.org

Derivatization Strategies for Methyl 2-(1H-pyrazol-3-yl)acetate Analogs

Once the core structure of this compound is established, further modifications can be made to generate a library of analogs with diverse properties.

Ester Hydrolysis and Functional Group Interconversions

The ester functionality in this compound is a versatile handle for further chemical transformations. One of the most fundamental reactions is ester hydrolysis, which converts the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved by treatment with a base, such as lithium hydroxide (B78521) or sodium hydroxide, in a mixture of water and an organic solvent. organic-chemistry.orggoogle.com Alternatively, acidic hydrolysis can also be employed. google.com The resulting carboxylic acid can then serve as a precursor for a wide range of other functional groups.

For instance, the carboxylic acid can be coupled with various amines to form amides, a common functional group in many biologically active molecules. This is often facilitated by the use of coupling reagents like EDC·HCl and HOBt. researchgate.net

Furthermore, the pyrazole ring itself can undergo various functional group interconversions. The NH group of the pyrazole can be alkylated or acylated to introduce different substituents at the N1 position. The carbon atoms of the pyrazole ring can also be functionalized, for example, through halogenation followed by cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring of this compound and its derivatives is susceptible to nucleophilic substitution reactions, although it is generally considered an electron-rich aromatic system. These reactions often require activation of the pyrazole ring or the use of strong nucleophiles. The substitution patterns are influenced by the directing effects of the existing substituents on the ring.

One of the primary sites for nucleophilic attack is the nitrogen atoms. Alkylation of the pyrazole nitrogen is a common reaction. For instance, the NH group of the pyrazole core can be alkylated using alkyl halides in the presence of a base. nih.gov This reaction can lead to a mixture of N-1 and N-2 substituted regioisomers, depending on the reaction conditions and the nature of the substituents on the pyrazole ring.

Halogenated pyrazoles, which can be synthesized through various methods, serve as valuable precursors for nucleophilic substitution. Dihalopyrazoles, for example, can undergo site-selective palladium-catalyzed cross-coupling reactions. This allows for the sequential introduction of different aryl or heteroaryl groups at specific positions on the pyrazole nucleus, offering a versatile route to complex substituted pyrazole derivatives. mdpi.com

The substitution can also occur on the carbon atoms of the pyrazole ring, particularly if they are activated by electron-withdrawing groups. For instance, the presence of a nitro group on the pyrazole ring can facilitate the displacement of a leaving group by a nucleophile.

It's important to note that the ester group of this compound can also participate in or influence nucleophilic substitution reactions. For example, hydrolysis of the ester to a carboxylic acid can alter the electronic properties of the pyrazole ring and influence the regioselectivity of subsequent substitution reactions.

Oxidation and Reduction Reactions of Substituted Pyrazole Acetates

The substituted pyrazole acetate framework allows for a variety of oxidation and reduction reactions, targeting both the pyrazole ring and the acetate side chain. The outcome of these reactions is highly dependent on the nature of the substituents and the reaction conditions employed.

Oxidation:

The pyrazole ring itself is generally resistant to oxidation due to its aromatic nature. However, substituents on the ring can be susceptible to oxidation. For example, an alkyl group attached to the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents.

Pyrazoline precursors to pyrazoles can be oxidized to form the aromatic pyrazole ring. mdpi.com This is a common final step in many pyrazole syntheses. Various oxidizing agents can be employed for this transformation, including bromine or simply heating in dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen. organic-chemistry.org In some cases, copper(II) triflate has been used to catalyze the aerobic oxidation of pyrazolines to pyrazoles. nih.gov

Reduction:

The pyrazole ring is also generally resistant to reduction under typical catalytic hydrogenation conditions. However, under more forcing conditions or with specific catalysts, reduction of the pyrazole ring can occur.

More commonly, functional groups attached to the pyrazole ring can be selectively reduced. For instance, a nitro group on the pyrazole ring can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is crucial for introducing an amino functionality, which can then be further derivatized.

The ester group of the acetate side chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to 2-(1H-pyrazol-3-yl)ethanol derivatives, which are valuable building blocks for further synthetic modifications.

It is noteworthy that the choice of reducing or oxidizing agent is critical to achieve the desired selectivity and avoid unwanted side reactions on other parts of the molecule.

Formation of Schiff Bases and Related Heterocycles

The chemical scaffold of this compound, particularly after modification of its functional groups, serves as a valuable precursor for the synthesis of Schiff bases and other related heterocyclic systems.

Schiff bases, characterized by the R¹R²C=NR³ functional group, are typically formed through the condensation of a primary amine with a carbonyl compound. wikipedia.orgeijppr.com In the context of this compound, a common strategy involves the introduction of an amino group onto the pyrazole ring, which can then react with various aldehydes or ketones to form the corresponding pyrazole-containing Schiff bases. nih.gov

For example, a 5-aminopyrazole derivative can be condensed with different aromatic or heterocyclic aldehydes to yield a series of Schiff bases. nih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. scispace.com The resulting Schiff bases can exist as E/Z isomers and their structures are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. scispace.com

Furthermore, the pyrazole nucleus itself can be constructed through reactions that are conducive to the subsequent formation of other heterocyclic rings. For instance, the reaction of hydrazono compounds with hydrazine hydrate can lead to pyrazolyl-dazene compounds, which can be further reacted with reagents like chloroacetyl chloride to form more complex heterocyclic systems. researchgate.net

The formation of these Schiff bases and related heterocycles is significant as it introduces new structural diversity and potential biological activities to the pyrazole core. The azomethine group in Schiff bases is known to be important for their chemical and biological properties. scispace.com

Intermediate Derivatization Methods

Intermediate derivatization is a powerful strategy in medicinal and agrochemical research for the discovery of new lead compounds. nih.gov This approach involves the synthesis of a core intermediate, which is then subjected to a variety of chemical transformations to generate a library of related compounds with diverse functionalities. This compound is an excellent candidate for such an approach due to the presence of multiple reactive sites that allow for a wide range of derivatizations.

The pyrazole ring itself offers several positions for modification. The NH group can be alkylated, acylated, or arylated. Nucleophilic substitution reactions, as discussed previously, can be employed to introduce various substituents onto the pyrazole core, especially on pre-functionalized pyrazole rings (e.g., halogenated pyrazoles). mdpi.compressbooks.pub

The acetate side chain provides another handle for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alcohol fragments, or other carboxylic acid derivatives. The methylene (B1212753) group adjacent to the carbonyl can also be a site for chemical modification. For instance, α-alkylation can introduce further diversity.

A key aspect of intermediate derivatization is the ability to combine different synthetic transformations. For example, a derivative of this compound could first undergo a reaction on the pyrazole ring, followed by a modification of the acetate side chain. This combinatorial approach allows for the rapid generation of a large number of structurally diverse molecules for biological screening.

The table below illustrates some potential derivatization pathways starting from this compound.

Starting MaterialReactionReagent(s)Product Type
This compoundN-AlkylationAlkyl halide, BaseN-substituted pyrazole acetate
This compoundHydrolysisNaOH or LiOHPyrazolylacetic acid
Pyrazolylacetic acidAmide couplingAmine, Coupling agentPyrazolylacetamide
This compoundReductionLiAlH₄2-(1H-pyrazol-3-yl)ethanol
5-Amino-2-(1H-pyrazol-3-yl)acetateSchiff base formationAldehyde or KetonePyrazolyl Schiff base

This systematic derivatization allows for the exploration of the structure-activity relationships of pyrazole-based compounds in a comprehensive manner.

Advanced Spectroscopic and Structural Elucidation of Pyrazole Acetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Methyl 2-(1H-pyrazol-3-yl)acetate" in solution. Both ¹H and ¹³C NMR spectra offer critical insights into the connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of "this compound" would be expected to exhibit distinct signals corresponding to the different types of protons present. The protons on the pyrazole (B372694) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester group would each resonate at characteristic chemical shifts. The coupling patterns between adjacent protons, observed as splitting of the signals, would further confirm the connectivity of the molecular structure.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. For "this compound," distinct resonances would be expected for the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon of the ester, and the methyl carbon.

¹H NMR Spectroscopic Data for this compound
Proton
Pyrazole-H
Pyrazole-H
CH₂
OCH₃
NH
¹³C NMR Spectroscopic Data for this compound
Carbon
Pyrazole-C
Pyrazole-C
Pyrazole-C
CH₂
OCH₃
C=O

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound," mass spectrometry would confirm the molecular formula and provide evidence for the presence of the pyrazole and methyl acetate moieties.

Upon ionization in the mass spectrometer, "this compound" would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation of the molecular ion would lead to the formation of characteristic fragment ions. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavage of the bond between the pyrazole ring and the acetate side chain.

Mass Spectrometry Data for this compound
m/z (relative intensity, %)

X-ray Crystallography for Solid-State Structure Determination and Tautomerism Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of "this compound" would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry.

Furthermore, X-ray crystallography is instrumental in studying tautomerism in the solid state. The pyrazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. An X-ray crystal structure would unequivocally identify the predominant tautomer present in the crystalline form. This information is crucial as different tautomers can exhibit distinct chemical and physical properties. The crystal packing, stabilized by intermolecular interactions such as hydrogen bonding, would also be revealed, providing insights into the solid-state behavior of the compound.

Medicinal Chemistry and Drug Discovery Research on Methyl 2 1h Pyrazol 3 Yl Acetate Analogs

Structure-Activity Relationship (SAR) Investigations of Pyrazole-Based Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazole-based scaffolds, extensive SAR investigations have been conducted to optimize their therapeutic potential. These studies involve systematically modifying different parts of the pyrazole (B372694) molecule and observing the resulting changes in activity.

The pyrazole ring is a versatile scaffold that is frequently used in medicinal chemistry and drug discovery. nih.govnih.gov It is considered a privileged structure due to its ease of synthesis, drug-like properties, and its ability to act as a bioisosteric replacement for other functional groups. nih.govnih.gov Several clinically approved protein kinase inhibitors contain a pyrazole ring, including Crizotinib, Erdafitinib, and Ruxolitinib. nih.gov

In the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed key structural requirements for activity. nih.gov Investigations into the pyrazole region of the lead compound showed that the type and substitution pattern of the heteroaromatic moiety were crucial. nih.gov For instance, the 3,5-dialkyl substitution on the pyrazole ring was found to be important for inhibitory activity, as mono- or unsubstituted analogs were significantly less potent. nih.gov

Furthermore, the development of 1,5-diarylpyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors involved extensive SAR studies. nih.gov This work led to the identification of celecoxib, a potent and selective COX-2 inhibitor. nih.gov The research highlighted the importance of specific substitutions on the pyrazole and adjacent phenyl rings for achieving high potency and selectivity. nih.gov

The antitumor potential of pyrazole derivatives has also been a subject of SAR studies. researchgate.net By correlating structural modifications with anticancer activity, researchers aim to design more effective and less toxic cancer therapeutics. researchgate.net These studies underscore the importance of the pyrazole core in designing compounds that can interact with various biological targets. nih.govnih.govresearchgate.net

Enzyme Inhibition Research with Pyrazole Acetate (B1210297) Derivatives

Derivatives of pyrazole acetate have been investigated as inhibitors of a variety of enzymes, demonstrating the broad therapeutic potential of this chemical class.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov This makes them attractive targets for anticancer therapies. nih.gov Pyrazole-based analogs have been designed and synthesized as CDK2 inhibitors. nih.gov Some of these compounds have demonstrated potent CDK2 inhibition and have been shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. nih.gov The pyrazole scaffold is a key feature in many CDK inhibitors, contributing to their binding affinity and selectivity. google.com

Inhibition of Bacterial N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE)

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents that act on novel targets. luc.edumdpi.com N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) is a crucial enzyme in the bacterial lysine (B10760008) biosynthesis pathway, making it a promising target for new antibiotics. luc.edumdpi.comnih.govluc.edu

Research has focused on pyrazole-based inhibitors of DapE from Haemophilus influenzae. mdpi.comnih.gov Based on the inhibitory potencies of earlier tetrazole thioether analogs, pyrazole-based compounds were synthesized and evaluated. mdpi.com The most potent analog, bearing an aminopyridine amide, exhibited an IC50 of 17.9 ± 8.0 μM. mdpi.comnih.gov An α-methyl analog showed an IC50 of 18.8 µM, with the (R)-enantiomer being the active form. mdpi.comnih.gov Enzyme kinetics studies confirmed that these compounds act as competitive inhibitors, and thermal shift assays demonstrated their ability to stabilize the enzyme upon binding. luc.edumdpi.comnih.gov

CompoundTarget EnzymeIC50 (μM)Ki (μM)Inhibition Type
Pyrazole analog with aminopyridine amide (7d)DapE17.9 ± 8.0Not ReportedNot Reported
(R)-α-methyl pyrazole analog (7q)DapE18.817.3 ± 2.8Competitive

Modulation of Protein Kinases (PKs)

Protein kinases (PKs) are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of proteins. nih.gov Their altered activation or overexpression is a major focus of cancer research, and small molecule inhibitors of protein kinases (PKIs) are a key class of anticancer drugs. nih.gov The pyrazole ring is a prominent scaffold in the design of PKIs. nih.govnih.gov It is considered a privileged structure due to its synthetic accessibility and favorable drug-like properties. nih.govnih.gov Numerous pyrazole-containing compounds have been developed as inhibitors of various protein kinases, including Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, c-Met, PDGFR, and FGFRT. nih.gov Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, demonstrating the importance of this scaffold in the development of targeted cancer therapies. nih.gov

Inhibition of DNA N6-methyladenine (6mA) Demethylase ALKBH1

N6-methyladenine (6mA) is an epigenetic mark in the DNA of eukaryotes, and AlkB homologue 1 (ALKBH1) is the only known demethylase for this modification. nih.gov ALKBH1 is implicated in various biological processes, and its inhibition is a potential therapeutic strategy. nih.govnih.gov Recently, the first potent and selective small-molecule inhibitor of ALKBH1 was discovered. nih.gov This compound, a pyrazole derivative, showed an IC50 of 1.39 ± 0.13 μM in an enzyme activity assay and a KD of 0.112 ± 0.017 μM in an isothermal titration calorimetry assay. nih.gov The cocrystal structure of the inhibitor with ALKBH1 revealed the basis for its high potency and selectivity. nih.gov This inhibitor and its derivatives are valuable tool compounds for studying the biological functions of ALKBH1 and DNA 6mA. nih.gov

CompoundTarget EnzymeIC50 (μM)KD (μM)
13hALKBH11.39 ± 0.130.112 ± 0.017

Targeting Cyclooxygenase Enzymes

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. semanticscholar.org There are two main isoforms, COX-1 and COX-2. semanticscholar.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. semanticscholar.org

A series of 1,5-diarylpyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov This research led to the development of celecoxib, a widely used anti-inflammatory drug. nih.gov The SAR studies within this series were crucial for identifying compounds with high potency and selectivity for COX-2 over COX-1. nih.gov The sulfonamide group and specific substitutions on the aryl rings were found to be critical for this selectivity. nih.govnih.gov

Molecular Target Identification and Interaction Profiling

The biological activity of pyrazole-containing compounds, including analogs of Methyl 2-(1H-pyrazol-3-yl)acetate, stems from their interaction with a diverse array of molecular targets. ingentaconnect.comresearchgate.net These interactions are fundamental to their therapeutic effects, which span anti-inflammatory, anticancer, and other pharmacological activities. globalresearchonline.netpharmatutor.org

Researchers have identified numerous enzymes and receptors that are modulated by pyrazole derivatives. A significant class of targets includes protein kinases, which are often dysregulated in cancer. mdpi.commdpi.com For instance, pyrazole-based compounds have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Aurora kinases, and Janus kinases (JAKs). mdpi.comrsc.org The pyrazole ring plays a critical role in binding to the kinase hinge region, a key interaction for potent inhibition. mdpi.com Docking studies of CDK2 inhibitors revealed that the pyrazole scaffold can fit into the extended-hinge region of the enzyme. mdpi.com

In the realm of anti-inflammatory drug discovery, cyclooxygenase (COX) enzymes are a primary target. frontiersin.org Pyrazole derivatives, such as the well-known drug Celecoxib, are designed as selective COX-2 inhibitors. ingentaconnect.comnih.gov The design of these inhibitors often leverages the pyrazole core to achieve selectivity and potency. nih.gov Other identified targets for pyrazole analogs include the formyl peptide receptor 1 (FPR1), meprin metalloproteases, and cannabinoid receptors (CB1). nih.govnih.govnih.gov

The interaction profile of these analogs at the molecular level is characterized by a combination of forces. The pyrazole ring itself can participate in π-π stacking interactions with aromatic residues in the target's binding pocket, such as with Trp215 and Phe174 in Factor Xa. nih.gov Furthermore, the nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while an N-H group can serve as a hydrogen bond donor, facilitating anchoring of the molecule within the active site. nih.gov For example, in PDE5, the pyrazole ring can form π–π interactions with Tyr612. nih.gov

Molecular Target Therapeutic Area Example Inhibitor Class/Compound Key Interactions
Protein Kinases (e.g., CDK2, Aurora, JAK1) OncologyPyrazole-based inhibitors (e.g., Golidocitinib) mdpi.comFits into the extended-hinge region of the enzyme; ortho substitution on the pyrazole ring proved important for JAK1 selectivity over JAK2. mdpi.com
Cyclooxygenase-2 (COX-2) InflammationPyrazole-based selective inhibitors (e.g., Celecoxib) ingentaconnect.comnih.govThe pyrazole ring serves as a bioisostere and facilitates binding to the receptor pocket. nih.gov
Cannabinoid Receptor 1 (CB1) Various (e.g., Obesity)Diarylpyrazole derivatives (e.g., Rimonabant) nih.govThe 1,5-diarylpyrazole motif is a key structural feature for antagonism. nih.gov
Meprin α and Meprin β Inflammation, Fibrosis3,5-Diphenylpyrazole (B73989) derivatives nih.govThe pyrazole scaffold is suitable for structural modifications to achieve high potency. nih.gov
Formyl Peptide Receptor 1 (FPR1) InflammationPyrazole antagonists nih.govOptimization of substituents on the pyrazole ring improves DMPK profiles. nih.gov
Tubulin OncologyPyrazole hybrid chalcone (B49325) conjugates mdpi.comInterferes with microtubule dynamics, leading to cell cycle arrest. mdpi.com

Lead Compound Optimization and Design Principles for Pyrazole Acetates

Lead optimization is a critical phase in drug discovery where an initial "hit" or lead compound is systematically modified to enhance its therapeutic properties. danaher.com For pyrazole acetates, this process involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.comresearchgate.net Several key design principles guide the optimization of these compounds.

One of the most powerful strategies is the use of the pyrazole ring as a bioisostere . nih.govnih.gov A bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. The pyrazole ring is often used as a bioisosteric replacement for benzene, phenol, or other heterocyclic rings like imidazole (B134444). nih.govnih.gov This substitution can lead to improved physicochemical properties, such as enhanced water solubility and reduced lipophilicity, which are desirable for drug candidates. nih.gov For example, replacing an imidazole ring with a pyrazole in angiotensin II receptor antagonists resulted in compounds with similar potency. nih.gov

Structure-Activity Relationship (SAR) studies are central to lead optimization. nih.govnih.gov These studies involve synthesizing a series of analogs where specific parts of the molecule are systematically varied, and the resulting changes in biological activity are measured. For pyrazole-based compounds, SAR exploration often focuses on:

Substitution on the pyrazole ring: Adding or modifying substituents at positions 1, 3, 4, and 5 of the pyrazole ring can dramatically influence target binding and selectivity. nih.govnih.gov For instance, in the development of Aurora kinase inhibitors, substituting the pyrazole fragment was found to yield potent and less lipophilic compounds with better drug-like properties. mdpi.com Similarly, for meprin inhibitors, variations of aryl moieties at the 3 and 5 positions were systematically evaluated to determine their effect on inhibitory activity. nih.gov

Modification of the acetate side chain: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore new interactions with the target protein. Several 1H-pyrazole-4-acetates containing quinazolinone rings have been synthesized and shown to possess appreciable analgesic and anti-inflammatory activities. nih.govmdpi.com

Ligand-based design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) modeling, are also employed. nih.gov These computational methods help identify the key chemical features essential for biological activity, guiding the design of new, more potent, and selective analogs. nih.govresearchgate.net

Optimization Strategy Principle Example Application Outcome
Bioisosteric Replacement Replacing a functional group (e.g., benzene, imidazole) with a pyrazole ring. nih.govnih.govReplacement of an imidazole with a pyrazole in angiotensin II receptor antagonists. nih.govMaintained potency with potentially improved physicochemical properties. nih.gov
SAR at Pyrazole N1-position Introducing different lipophilic moieties at the nitrogen atom.N-methylation and N-phenylation of 3,5-diphenylpyrazole for meprin inhibition. nih.govResulted in a 4- to 6-fold decrease in activity, indicating an unsubstituted N-H is preferred for this target. nih.gov
SAR at Pyrazole C3/C5-positions Varying substituents at positions 3 and 5 of the pyrazole core. nih.govIntroduction of methyl, benzyl, or cyclopentyl groups at the 3(5)-position of 3,5-diphenylpyrazole. nih.govA cyclopentyl group maintained high activity against meprin α, while smaller (methyl) or larger (benzyl) groups decreased activity. nih.gov
Functional Group Modification Replacing one functional group with another to alter binding or properties.Bioisosteric replacement of a pyrazole C3-carboxamide with a 5-alkyl oxadiazole ring in CB1 antagonists. rsc.orgDiscovery of a novel class of oxadiazole derivatives with excellent CB1 antagonism. rsc.org

Investigation of Tautomeric Forms and their Pharmacological Relevance

A crucial structural aspect of unsymmetrically substituted pyrazoles is their existence as a mixture of tautomers . globalresearchonline.netpharmatutor.org Tautomers are constitutional isomers of a compound that readily interconvert. For a 3-substituted pyrazole, such as this compound, prototropic tautomerism results in two distinct forms, as the proton can reside on either of the two ring nitrogen atoms. nih.govresearchgate.net This phenomenon can significantly influence the compound's reactivity, its ability to bind to a biological target, and ultimately its pharmacological activity. researchgate.net

The position of the tautomeric equilibrium can be influenced by several factors, including the electronic nature of the substituents on the pyrazole ring and the solvent environment. nih.gov Electron-donating groups (e.g., -NH2, -OH) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (e.g., -CHO, -COOH) often stabilize the tautomer with the substituent at the C5 position. researchgate.net

The pharmacological relevance of tautomerism is a key consideration in drug design. Since different tautomers have distinct shapes and hydrogen bonding capabilities, they may exhibit different affinities for a given biological target. researchgate.net In some cases, only one tautomer may be active, or the two tautomers may have different biological profiles. For example, the inhibitory activity of 3,5-diaryl pyrazole inhibitors against monoamine oxidase (MAO) isoforms was found to be dependent on the tautomeric form of the pyrazole ring. nih.govmdpi.com

Therefore, understanding and controlling the tautomeric preference of a pyrazole-based drug candidate can be a strategy for improving its efficacy and selectivity. The alkylation or acylation of an unsymmetrically substituted pyrazole can lead to a mixture of N-1 and N-2 substituted isomers, effectively "locking" the molecule into a specific form derived from one of the tautomers. nih.gov The ratio of these isomers depends on the reaction conditions and the nature of the substituents. nih.gov Investigating the biological activity of these fixed isomers can provide valuable insights into which tautomeric form is responsible for the desired pharmacological effect.

Tautomeric Form Description Influencing Factors Pharmacological Implication
1H-pyrazole The proton is on the nitrogen atom adjacent to the unsubstituted carbon (N1).Stabilized by electron-withdrawing groups at C5. researchgate.netThe specific arrangement of H-bond donors and acceptors can be critical for receptor binding.
2H-pyrazole The proton is on the nitrogen atom adjacent to the substituted carbon (N2).Stabilized by electron-donating groups at C3. researchgate.netMay present a different steric and electronic profile to the biological target compared to the 1H tautomer.

Computational Chemistry and in Silico Modeling for Pyrazole Acetate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netproquest.com This method is crucial in understanding the interactions between a ligand, such as a pyrazole (B372694) acetate (B1210297) derivative, and its biological target, typically a protein or enzyme. researchgate.netproquest.com

In the context of pyrazole acetate research, docking studies have been instrumental in identifying potential therapeutic targets and elucidating the binding modes of these compounds. For instance, studies on 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives have utilized molecular docking to investigate their interactions with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. researchgate.netproquest.com These simulations have shown that the 4,5-dihydro-1H-pyrazole ring is a critical structural feature for interacting with the COX-2 enzyme. researchgate.netproquest.com The binding affinity of these derivatives is evaluated, with docking scores providing a measure of the potential inhibitory activity. For example, in one study, the highest docking affinity score for a series of 18 designed derivatives was -9.434 kcal/mol, compared to the standard drug Celecoxib at -12.049 kcal/mol. proquest.com

Similarly, molecular docking has been applied to explore the potential of pyrazole derivatives as antimicrobial agents by studying their binding to enzymes like DNA gyrase and secreted aspartic protease from Candida albicans. johnshopkins.edu The results of these docking studies, which reveal lower binding energies and specific binding modes, suggest that these compounds could be effective antimicrobial agents. johnshopkins.edu Furthermore, the electrostatic potential maps generated from these simulations help to identify regions that can act as hydrogen bond donors and acceptors, confirming the binding modes observed in the docking analysis. johnshopkins.edu

The insights gained from molecular docking simulations guide the design of new pyrazole derivatives with improved binding affinities and selectivity for their intended targets. nih.gov By understanding the key interactions at the molecular level, chemists can strategically modify the structure of the lead compounds to enhance their therapeutic potential. nih.gov

High-Throughput Virtual Screening (HTVS) for Hit Identification

High-Throughput Virtual Screening (HTVS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemmethod.comchemmethod.com This technique has become an essential tool in the early stages of drug discovery, offering a cost-effective and efficient alternative to traditional high-throughput screening in the laboratory. chemmethod.comchemmethod.com

In the field of pyrazole research, HTVS has been successfully employed to discover novel inhibitors for various therapeutic targets. For example, a study focused on identifying new pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), an enzyme implicated in cancer progression, utilized HTVS to screen a library of 12,606 pyrazole compounds. chemmethod.comchemmethod.compeeref.com This screening process, followed by multiple stages of virtual and visual screening, led to the identification of several promising type I and type II inhibitors. chemmethod.comchemmethod.com

The process typically involves several stages of filtering. Initially, a large database of compounds is screened using a rapid docking method. The top-scoring compounds are then subjected to more rigorous docking protocols and further analysis to eliminate false positives. This hierarchical approach allows for the efficient exploration of vast chemical spaces.

A key advantage of integrating HTVS into the research pipeline is the ability to incorporate the analysis of ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the screening process. chemmethod.comchemmethod.com This ensures that the identified "hits" not only have good binding affinity but also possess favorable pharmacokinetic profiles, increasing their potential for successful development into drugs. chemmethod.comchemmethod.com Studies have shown that by focusing on the pyrazole scaffold and combining it with HTVS, it is possible to identify potential inhibitors more efficiently and ensure they are structurally and pharmacologically optimized for further development. chemmethod.comchemmethod.com

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and reactivity of molecules. mdpi.com These calculations provide valuable insights into the fundamental properties of compounds like Methyl 2-(1H-pyrazol-3-yl)acetate and its derivatives, which are crucial for understanding their chemical behavior and biological activity.

DFT calculations can be used to determine various molecular properties, including optimized molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net For instance, studies on 1H-pyrazole-3-carboxylic acid have utilized DFT methods (B3LYP and HSEh1PBE with a 6-311++G(d,p) basis set) to obtain these parameters in both the gas phase and in solution. researchgate.net The calculated values can then be compared with experimental data from techniques like FT-IR and NMR spectroscopy to validate the computational models. researchgate.net

Furthermore, DFT is employed to analyze the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are important descriptors of a molecule's reactivity and stability. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net For example, in a study of pyrazole derivatives as antileishmanial agents, DFT analysis revealed that the most potent compounds had specific FMO characteristics that correlated with their biological activity. researchgate.net

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, is used to investigate intramolecular interactions, such as hydrogen bonds and π-π stacking, which play a significant role in the stability and conformation of molecules. researchgate.net Time-dependent DFT (TD-DFT) calculations are also used to predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic transitions. researchgate.net

Predictive Modeling of Pharmacokinetic Profiles (ADME Aspects) in Drug Discovery

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. idaampublications.in A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic profiles. idaampublications.in Therefore, in silico predictive modeling of ADME properties has become an indispensable tool for identifying and optimizing drug candidates with favorable characteristics early in the discovery pipeline.

For pyrazole derivatives, including those related to this compound, various computational tools and models are used to predict their ADME profiles. Software like QikProp and websites like SwissADME are commonly used to calculate a range of physicochemical and pharmacokinetic properties. chemmethod.comneuroquantology.com These properties include molecular weight, logP (lipophilicity), aqueous solubility, blood-brain barrier permeability, and potential for oral absorption. chemmethod.comnih.gov

Studies have shown that pyrazole-based compounds can exhibit favorable ADME properties. For example, in the virtual screening of pyrazole derivatives of usnic acid for anti-hyperglycemic agents, ADMET prediction was used to filter a library of 36 compounds, leading to the identification of seven hits with good pharmacokinetic and drug-like characteristics. nih.gov Similarly, the HTVS study for CDK8 inhibitors incorporated ADME property evaluation, revealing that the selected pyrazole compounds had favorable profiles for oral absorption and central nervous system penetration. chemmethod.comchemmethod.com

Conformational Analysis and Tautomerism Studies through Computational Methods

Computational methods are extensively used to study the conformational landscape and tautomeric equilibria of pyrazole derivatives. purkh.com The flexibility of the side chains and the potential for the pyrazole ring to exist in different tautomeric forms can significantly influence a molecule's biological activity and its interaction with target proteins. beilstein-journals.org

Conformational Analysis: The three-dimensional structure of a molecule is not static. Rotatable bonds allow for a range of possible conformations, and identifying the low-energy conformations is crucial for understanding how a molecule will interact with its environment. Computational methods like molecular mechanics and quantum mechanics can be used to explore the potential energy surface of a molecule and identify its stable conformers.

Tautomerism Studies: Pyrazole rings can exhibit annular prototropic tautomerism, where a proton can move between the two nitrogen atoms of the ring. purkh.combeilstein-journals.org This results in different tautomers that can coexist in equilibrium. The relative stability of these tautomers can be influenced by the nature of the substituents on the pyrazole ring, the solvent, and the temperature. nih.gov

Computational studies, often employing DFT, are used to calculate the relative energies of the different tautomers and predict the dominant form under specific conditions. purkh.comnih.gov For example, studies on 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.gov The presence of solvent molecules, particularly water, can also significantly lower the energy barriers between tautomers by facilitating intermolecular proton transfer. nih.gov

Understanding the tautomeric preferences of pyrazole acetates is essential because different tautomers can have distinct binding modes and biological activities. chemmethod.com For instance, in the discovery of pyrazole-based CDK8 inhibitors, both type I and type II inhibitors, which are tautomers, were identified. chemmethod.com

Monte Carlo (MC) Simulations in Interaction Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are a valuable tool for exploring the conformational space of molecules and studying their interactions with other molecules, such as solvents or biological macromolecules.

While less commonly cited specifically for "this compound" in the initial search results, the principles of MC simulations are broadly applicable to the study of pyrazole derivatives and their interactions. For instance, MC simulations can be used in conjunction with other computational methods to:

Explore Conformational Space: By randomly changing the torsional angles of a molecule, MC simulations can generate a diverse set of conformations. These conformations can then be energetically minimized to identify the most stable structures.

Study Solvation Effects: MC simulations can be used to model the behavior of a solute molecule, such as a pyrazole derivative, in a solvent. This can provide insights into how the solvent affects the conformation and properties of the solute.

Investigate Ligand-Receptor Binding: In some applications, MC simulations can be used to explore the binding of a ligand to a receptor. By randomly placing and orienting the ligand in the active site of a protein, MC methods can help to identify potential binding poses.

The strength of MC simulations lies in their ability to overcome energy barriers and explore a wide range of molecular configurations, which can be particularly useful for complex systems with many degrees of freedom.

Mechanistic Investigations of Biological Activities of Pyrazole Acetate Derivatives

Molecular Mechanisms of Antimicrobial Action

Pyrazole (B372694) derivatives have demonstrated notable antimicrobial properties, and research has begun to uncover the specific molecular targets responsible for this activity. mdpi.com The mechanisms are varied, often involving the inhibition of essential microbial enzymes.

One key target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. eurekaselect.com Certain pyrazole derivatives have been identified as potent inhibitors of this enzyme, disrupting its function and leading to bacterial cell death. eurekaselect.com Another identified mechanism involves the inhibition of Glucosamine-6-phosphate (GlcN-6-P) synthase . Docking studies have shown that 1,3,5-trisubstituted pyrazole derivatives can fit within the active pocket of the GlcN-6-P enzyme, suggesting a mode of action that disrupts microbial cell wall synthesis. tsijournals.com

Furthermore, some pyrazole hybrids act as inhibitors of carbonic anhydrase (CA) in microbes. mdpi.com CA is vital for microbial metabolism, and its inhibition can disrupt the pH balance necessary for survival. mdpi.com The effectiveness of these compounds is often linked to the nature of the substituents on the pyrazole ring, which influences their binding affinity and inhibitory potential. nih.gov

Table 1: Investigated Antimicrobial Mechanisms of Pyrazole Derivatives

Mechanism of Action Target Enzyme/Process Studied Derivative Class Reference(s)
DNA Replication Inhibition DNA Gyrase (Type II Topoisomerase) Pyrazole derivatives eurekaselect.com
Cell Wall Synthesis Disruption Glucosamine-6-phosphate (GlcN-6-P) synthase 1,3,5-Trisubstituted pyrazoles tsijournals.com
Metabolic Disruption Carbonic Anhydrase (CA) Pyrazole-pyrazolo[1,5-a]pyrimidine hybrids mdpi.com
Biofilm Disruption Quorum-Sensing (QS) pathways Pyrazole-pyrazolo[1,5-a]pyrimidine hybrids mdpi.com

Cellular Pathways in Anticancer Activity

The anticancer potential of pyrazole derivatives is one of their most extensively studied properties. nih.govnih.gov These compounds influence several cellular pathways critical for cancer cell proliferation, survival, and metastasis.

A primary mechanism is the inhibition of tubulin polymerization . mdpi.com By binding to the colchicine (B1669291) binding site on tubulin, certain pyrazole derivatives prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. mdpi.com

Pyrazole derivatives also target key signaling pathways involved in cell growth and proliferation. They have been shown to inhibit receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . nih.gov Inhibition of these receptors blocks downstream signaling cascades that promote cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors. nih.gov

Furthermore, pyrazole-based compounds can act as inhibitors of Cyclin-Dependent Kinases (CDKs) , which are central regulators of the cell cycle. nih.gov By inhibiting CDKs, these derivatives can halt the progression of the cell cycle and prevent uncontrolled cell division. nih.gov Some pyrazoles also exhibit anticancer effects through the inhibition of xanthine (B1682287) oxidase (XO) , an enzyme that can contribute to oxidative stress and cancer progression. nih.gov The induction of apoptosis is a common endpoint for these mechanisms, often confirmed by the externalization of phosphatidylserine (B164497) and the activation of caspases 3 and 7. mdpi.com

Table 2: Cellular Pathways Targeted by Anticancer Pyrazole Derivatives

Cellular Pathway/Target Specific Mechanism Consequence Reference(s)
Cytoskeleton Dynamics Inhibition of tubulin polymerization; Colchicine binding site inhibition Mitotic arrest, Apoptosis nih.govmdpi.com
Cell Growth Signaling Inhibition of EGFR and VEGFR-2 Inhibition of proliferation and angiogenesis nih.gov
Cell Cycle Regulation Inhibition of Cyclin-Dependent Kinases (CDKs) Cell cycle arrest nih.gov
Apoptosis Induction Phosphatidylserine externalization, Caspase-3/7 activation Programmed cell death mdpi.com
Oxidative Stress Pathway Inhibition of Xanthine Oxidase (XO) Reduced oxidative stress, Antiproliferative effects nih.gov

Inflammatory Pathway Modulation

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting through the modulation of key inflammatory pathways. nih.gov A significant mechanism is the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. nih.gov These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. By inhibiting both COX-2 and LOX pathways, these compounds can achieve potent anti-inflammatory effects with a potentially improved safety profile compared to drugs that only target the COX pathway. nih.gov

Another crucial target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov Certain pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of a wide range of inflammatory mediators. nih.gov This inhibition can occur through the prevention of the degradation of IκBα, an inhibitor protein that keeps NF-κB inactive in the cytoplasm. nih.gov

Table 3: Anti-inflammatory Mechanisms of Pyrazole Derivatives

Pathway Target Enzyme/Factor Outcome Reference(s)
Arachidonic Acid Cascade Cyclooxygenase-2 (COX-2) Inhibition of prostaglandin (B15479496) synthesis nih.gov
Arachidonic Acid Cascade 15-Lipoxygenase (15-LOX) Inhibition of leukotriene synthesis nih.gov
Pro-inflammatory Gene Expression Nuclear Factor-kappa B (NF-κB) Inhibition of pro-inflammatory cytokine production nih.gov

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

Recent research has identified the pyrazole scaffold as a key component in the development of activators for G protein-gated inwardly-rectifying potassium (GIRK) channels . nih.gov GIRK channels, also known as Kir3 channels, are critical effectors in G protein-coupled receptor (GPCR) signaling pathways and play a profound role in regulating cellular excitability, particularly in the nervous system and the heart. nih.gov

Structure-activity relationship studies have demonstrated that the pyrazole core is essential for the activity of these channel activators. nih.gov These compounds can activate GIRK channels directly, independent of G-protein activation. frontiersin.org Specifically, derivatives have been developed that show potent and selective activation of GIRK1/2 channel subtypes. nih.gov The activation of these channels leads to an outward flow of potassium ions, which hyperpolarizes the cell membrane and reduces cellular excitability. This mechanism is significant for modulating neuronal firing rates and heart rate. nih.gov

Elucidation of Enzyme Kinetic Parameters

The investigation of pyrazole derivatives often includes the detailed study of their interaction with target enzymes, providing key kinetic parameters that quantify their potency. For instance, studies on pyrazole-based inhibitors of xanthine oxidase have determined IC₅₀ values , which measure the concentration of the inhibitor required to reduce the enzyme's activity by half. One such derivative showed a potent XO inhibitory activity with an IC₅₀ of 0.83 μM. nih.gov

Similarly, for anti-inflammatory pyrazolyl thiazolones, IC₅₀ values against COX-2 have been reported to be as low as 0.09–0.14 µM, comparable to the selective COX-2 inhibitor celecoxib. nih.gov The same compounds also showed significant 15-LOX inhibition with IC₅₀ values in the range of 1.96 to 3.52 µM. nih.gov For pyrazole derivatives targeting carbonic anhydrase isoforms, IC₅₀ values have been documented in the nanomolar range, from 73.2 to 168.84 nM, indicating high-affinity binding. mdpi.com

Kinetic studies are not limited to inhibition, but also extend to the synthesis of the pyrazole ring itself. The reaction kinetics for the condensation of 1,3-diketones with arylhydrazines to form pyrazoles have been studied, revealing the reaction to be first-order in both reactants. researchgate.net Such studies help in understanding the influence of substituents and reaction conditions on the rate of formation, which is essential for optimizing the synthesis of these biologically active molecules. researchgate.net

Table 4: Reported Enzyme Inhibition Data for Pyrazole Derivatives

Enzyme Target Derivative Class Reported IC₅₀ Values Reference(s)
Xanthine Oxidase (XO) Pyrazolyl analogues 0.83 µM nih.gov
Cyclooxygenase-2 (COX-2) Pyrazolyl thiazolones 0.09–0.14 µM nih.gov
15-Lipoxygenase (15-LOX) Pyrazolyl thiazolones 1.96–3.52 µM nih.gov
Human Carbonic Anhydrase I (hCA-I) Pyrazole-pyrazolo[1,5-a]pyrimidine hybrids 92.34–168.84 nM mdpi.com
Human Carbonic Anhydrase II (hCA-II) Pyrazole-pyrazolo[1,5-a]pyrimidine hybrids 73.2–161.22 nM mdpi.com
Tubulin Polymerization Pyrazole derivative 0.35 µM nih.gov

Applications Beyond Medicinal Chemistry

Development of Agrochemicals, Including Herbicides and Pesticides

The pyrazole (B372694) moiety is a key component in a variety of agrochemicals, and Methyl 2-(1H-pyrazol-3-yl)acetate serves as a valuable precursor in the synthesis of some of these active ingredients. The structural features of the pyrazole ring, including its planarity and the presence of nitrogen atoms, allow for interactions with biological targets in weeds and pests.

Researchers have explored the modification of the pyrazole structure to develop new and effective herbicides. For instance, the synthesis of novel picolinic acid derivatives incorporating a pyrazole ring has been shown to yield compounds with potent herbicidal activity. nih.gov These compounds act as synthetic auxins, a class of herbicides that mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible weeds. nih.gov The synthesis often involves the reaction of a pyrazole-containing intermediate, which can be derived from pyrazole acetates, with other chemical moieties to create the final herbicidal product. nih.gov

Furthermore, pyrazole derivatives are utilized in the creation of pesticides. The versatility of the pyrazole scaffold allows for the introduction of various functional groups, leading to a diverse range of chemical properties and biological activities. This adaptability is crucial for developing pesticides with specific target profiles and improved environmental safety. Some pyrazole-containing compounds have demonstrated insecticidal properties, highlighting the broad spectrum of agrochemical applications for this class of heterocycles. The development of such agrochemicals often relies on the availability of key building blocks like pyrazole acetates. lookchem.com

A key strategy in developing new herbicides involves the modification of existing commercial products. For example, by replacing a chlorine atom on a picolinic acid herbicide with a substituted pyrazole ring, researchers have created new compounds with enhanced post-emergence herbicidal activity and a broader spectrum of weed control. nih.gov This approach underscores the importance of pyrazole intermediates in the ongoing search for more effective and selective agricultural chemicals.

Table 1: Examples of Pyrazole Derivatives in Agrochemical Research

Compound Type Application Key Research Finding
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids Herbicides Exhibited better post-emergence herbicidal activity than the commercial herbicide picloram. nih.gov
Pyrazole-containing picolinates Herbicides Act as synthetic auxin herbicides, demonstrating potent inhibitory activity against weed growth. nih.gov
4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE Intermediate A valuable intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. lookchem.com

Pyrazole Acetates as Chemical Intermediates and Building Blocks in Organic Synthesis

The reactivity of the pyrazole ring and the acetate (B1210297) functional group makes this compound a valuable and versatile building block in organic synthesis. lookchem.com It serves as a starting material for the construction of more complex molecules with a wide range of applications.

One of the primary uses of pyrazole acetates is in the synthesis of substituted pyrazoles. nih.govmdpi.com The pyrazole ring can undergo various chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the introduction of diverse substituents at different positions of the ring. These reactions are fundamental to creating a library of pyrazole derivatives for screening in drug discovery and materials science. nih.gov The ester group of the pyrazole acetate can also be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups.

The synthesis of polysubstituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com Pyrazole acetates can be utilized in multi-step synthetic sequences to introduce the desired substitution pattern on the pyrazole core. The regioselective synthesis of pyrazoles remains a significant area of research, and the use of well-defined pyrazole building blocks is crucial for controlling the outcome of these reactions. orgsyn.org

Furthermore, pyrazole derivatives, accessible from precursors like this compound, are used in the synthesis of other heterocyclic systems. The pyrazole ring can act as a scaffold upon which other rings are constructed, leading to the formation of fused heterocyclic compounds with unique chemical and physical properties.

Table 2: Synthetic Utility of Pyrazole Acetates

Reaction Type Product Significance
Hydrolysis and Amidation Pyrazole-acetamide derivatives Creation of ligands for coordination chemistry and potential bioactive molecules. nih.gov
Condensation Reactions Polysubstituted pyrazoles Access to a wide range of pyrazole derivatives for various applications. nih.govmdpi.com
Cyclization Reactions Fused heterocyclic systems Synthesis of novel chemical entities with diverse properties.

Coordination Chemistry Applications of Pyrazole-Acetate Ligands

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the acetate group in pyrazole-acetate derivatives make them excellent ligands for coordinating with metal ions. researchgate.netacs.org This has led to a significant interest in their application in coordination chemistry, where they are used to construct a variety of metal-organic frameworks (MOFs) and coordination complexes with interesting structural and functional properties. researchgate.netmdpi.com

The flexibility of the pyrazole-acetate ligand allows it to adopt various coordination modes, binding to metal centers in a monodentate, bidentate, or bridging fashion. researchgate.net This versatility enables the formation of diverse supramolecular architectures, from discrete mononuclear complexes to one-, two-, and three-dimensional coordination polymers. mdpi.comacs.org The nature of the metal ion, the counter-anion, and the reaction conditions all play a crucial role in determining the final structure of the coordination complex. mdpi.com

The ability of pyrazole-based ligands to form stable complexes with a wide array of metal ions has been extensively reviewed, highlighting their importance in the field. acs.orgias.ac.in The synthesis of these ligands often starts from simple pyrazole precursors, and the introduction of the acetate functionality enhances their chelating ability, making them highly effective for the construction of complex coordination compounds.

Table 3: Coordination Chemistry of Pyrazole-Acetate Ligands

Ligand Type Metal Ions Resulting Structures Potential Applications
Diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate Zn(II), Mn(II), Cd(II) Mononuclear complexes and 2D hydrogen-bonded sheets. mdpi.com Materials science, catalysis. mdpi.com
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Cd(II), Cu(II) Mononuclear coordination complexes. nih.gov Bioinorganic chemistry, antibacterial agents. nih.gov
Pyrazole-based chelating ligands Various transition metals Diverse coordination geometries and nuclearities. researchgate.net Stereochemical control in metal complexes. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(1H-pyrazol-3-yl)acetate?

  • Methodological Answer : The compound can be synthesized via condensation reactions using pyrazole precursors and esterification agents. For example, ethyl acetoacetate and phenylhydrazine are condensed under reflux with catalytic acetic acid to form pyrazolone intermediates, followed by functionalization (e.g., azide or cyano group introduction) via nucleophilic substitution . Similar protocols for pyrazole derivatives involve ethanol reflux and recrystallization for purification . Advanced routes may employ triazenylpyrazole precursors for hybrid structures .

Q. How can X-ray crystallography determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL software is the gold standard for structural elucidation . Hydrogen bonding and planar ring systems (e.g., fused pyrazole-triazole hybrids) are resolved by refining data with SHELX, ensuring precise bond angle and distance measurements (e.g., C–C bond mean deviation: 0.003 Å) . Experimental phasing with SHELXC/D/E pipelines is recommended for high-throughput analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl ester at δ ~3.7 ppm, pyrazole protons at δ ~7.7 ppm) and confirm regioselectivity in derivatives .
  • IR : Stretching frequencies for ester carbonyl (~1740 cm1^{-1}) and pyrazole C–N bonds (~1600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How does the pyrazole ring influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The pyrazole’s electron-deficient N-atoms direct electrophilic attacks. For example, azide or cyano groups are introduced at the 3-position via SNAr reactions, as seen in ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate synthesis . Steric hindrance from substituents (e.g., methyl ester) may reduce reactivity at adjacent positions.

Advanced Research Questions

Q. How can DFT studies aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For strobilurin analogues, DFT correlates pyrazole ring electron density with fungicidal activity, guiding SAR optimization . Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets for accurate charge distribution modeling .

Q. What strategies resolve discrepancies in NMR data interpretation for pyrazole derivatives?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC distinguish overlapping signals in crowded regions (e.g., aromatic protons).
  • Crystallographic Validation : Cross-verify NMR assignments with X-ray-derived torsion angles and bond lengths .
  • Dynamic Effects : Variable-temperature NMR detects tautomerism (e.g., NH proton exchange in pyrazole rings) .

Q. What are the structure-activity relationships (SARs) of this compound in fungicidal applications?

  • Methodological Answer : Pyrazole derivatives like pyraclostrobin show that substituents at the 3-position (e.g., chlorophenyl groups) enhance binding to fungal cytochrome bc1 complexes . Methoxyimino and methyl ester groups improve bioavailability and systemic translocation in plant tissues . Activity assays (e.g., mycelial growth inhibition) quantify EC50_{50} values for SAR refinement .

Q. How do hydrogen bonding interactions affect the stability of this compound derivatives?

  • Methodological Answer : In crystal lattices, pyrazole NH groups form hydrogen bonds with ester carbonyls or adjacent heteroatoms (e.g., N–H···O=C interactions). These bonds stabilize supramolecular architectures, as observed in ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate structures . Hirshfeld surface analysis quantifies interaction contributions (e.g., 10–15% H-bonding) .

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